3-Pentanone, 2-chloro-2,4-dimethyl-

Description

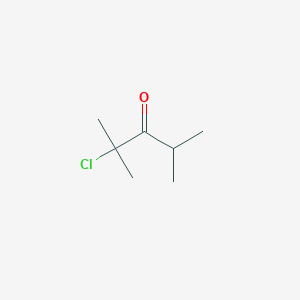

3-Pentanone, 2-chloro-2,4-dimethyl- (CAS: 17346-16-6) is a chlorinated ketone derivative with the molecular formula C₇H₁₂Br₂O (as listed in , though this may be a typographical error; the correct formula for the non-brominated compound is likely C₇H₁₃ClO based on structural analysis). It features a pentanone backbone substituted with a chlorine atom at position 2 and methyl groups at positions 2 and 2. This compound is characterized by its moderate polarity due to the ketone functional group and halogen substitution, influencing its physical and chemical properties such as boiling point (89–91°C at 13 mmHg), density (1.61 g/mL), and flash point (163°F) .

Properties

CAS No. |

50994-73-5 |

|---|---|

Molecular Formula |

C7H13ClO |

Molecular Weight |

148.63 g/mol |

IUPAC Name |

2-chloro-2,4-dimethylpentan-3-one |

InChI |

InChI=1S/C7H13ClO/c1-5(2)6(9)7(3,4)8/h5H,1-4H3 |

InChI Key |

ZHKKJHYVQBKYCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C(C)(C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Diisopropyl Ketone (2,4-Dimethyl-3-Pentanone)

- Structure: Lacks the chlorine atom but shares the 2,4-dimethyl substitution on the pentanone backbone.

- Physical Properties: Boiling point: 144–146°C (at atmospheric pressure), significantly higher than the chlorinated derivative due to increased molecular symmetry and lack of polar chlorine. Density: ~0.81 g/mL (lower than 3-pentanone, 2-chloro-2,4-dimethyl- due to reduced halogen content).

- Applications : Widely used as a solvent in industrial coatings and pharmaceutical synthesis. The absence of chlorine makes it less reactive in nucleophilic substitution reactions compared to the chlorinated analog .

3-Methyl-2,4-Pentanedione (CAS: 815-57-6)

- Structure : A diketone with methyl groups at positions 3 and 3.

- Physical Properties: Boiling point: 194–196°C (higher than both diisopropyl ketone and the chlorinated derivative due to dual ketone groups enhancing intermolecular forces).

- Reactivity : The diketone structure allows for chelation with metal ions, making it useful in coordination chemistry, whereas the chlorinated ketone is more suited for alkylation reactions .

2-Chloro-2,4-Dimethylpentane (CAS: 595-38-0)

- Structure : A chloroalkane analog without the ketone group.

- Physical Properties :

Key Research Findings and Data Tables

Table 1: Physical Properties of Selected Compounds

Table 2: Thermodynamic Properties (Calculated)

| Compound | ΔfH°gas (kJ/mol) | ΔvapH° (kJ/mol) | Tc (K) | |

|---|---|---|---|---|

| 3-Pentanone, 2,4-dimethyl- (oxime derivative) | -278.17 | 50.47 | 715.36 | |

| Diisopropyl ketone | -318.5* | 44.2* | 645* | [Est.] |

*Estimated based on homologous series.

Functional and Application Differences

- acetone comparisons) .

- Biological Activity: Chlorinated ketones are less prevalent in natural VOC profiles (e.g., in plant or fish studies) compared to non-halogenated analogs, suggesting niche roles in synthetic chemistry rather than biological systems .

- Safety Profile : The chlorinated derivative’s higher density and flammability (flash point 163°F) necessitate stricter handling protocols compared to diisopropyl ketone .

Preparation Methods

Base-Catalyzed Condensation of Chlorinated Aldehydes

The condensation of 4-chlorobenzaldehyde with pinacolone (3,3-dimethyl-2-butanone) under alkaline conditions forms a β-ketoaldehyde intermediate, which is subsequently hydrogenated to yield 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone. Adapting this method for aliphatic systems, chloroacetaldehyde or 2-chloropropionaldehyde may substitute aromatic aldehydes to generate aliphatic chlorinated ketones.

Key Parameters :

-

Catalyst : Sodium hydroxide (2–5 g/100 L reaction solution) optimizes condensation efficiency. At 2.0 g/100 L, ketene yields reach 88.5%[Table 1].

-

Temperature : 70°C ensures optimal reaction kinetics, reducing side-product formation[Table 4].

-

Solvent : Methanol facilitates both condensation and hydrogenation steps, enhancing reagent solubility.

Hydrogenation of Chlorinated Ketene Intermediates

The hydrogenation of chlorinated ketenes, derived from condensation, proceeds under 2.5–3.0 MPa hydrogen partial pressure with sodium hydroxide as a co-catalyst. For example, hydrogenating 2-chloro-4,4-dimethyl-3-penten-2-one at 70°C achieves 99.5% conversion[Table 7].

Optimization Insights :

-

Hydrogen Pressure : Increasing pressure from 2.0 MPa to 3.0 MPa elevates conversion from 84.7% to 99.5%[Table 11].

-

Catalyst Recycling : Sedimentation and filtration enable sodium hydroxide recovery, reducing waste[Claim 3].

Malonate Alkylation with Chlorinated Acyl Chlorides

Synthesis of Chlorinated Acyl Chlorides

Chlorinated acyl chlorides, such as 2-chloro-2,4-dimethylbutyryl chloride, are synthesized via thionyl chloride treatment of corresponding carboxylic acids. For instance, chlorinating 2,4-dimethylbutyric acid yields the acyl chloride precursor.

Malonate Alkylation and Decarboxylation

Reacting magnesium alkoxyl ethyl malonate with 2-chloro-2,4-dimethylbutyryl chloride forms a chlorinated malonate ester. Acidic hydrolysis (H₂SO₄, reflux) followed by decarboxylation produces 2-chloro-2,4-dimethyl-3-pentanone.

Experimental Data :

-

Conditions :

Chlorination of Preformed Ketones

Electrophilic Alpha-Chlorination

Direct chlorination of 2,4-dimethyl-3-pentanone using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) introduces chlorine at the α-position. Steric hindrance from the 2,4-dimethyl groups necessitates harsh conditions, often leading to low selectivity.

Challenges :

-

Regioselectivity : Competing chlorination at the 4-methyl group requires directing groups or bulky bases.

-

Byproducts : Over-chlorination and oxidation side reactions reduce yields.

Radical Chlorination

UV-initiated radical chlorination with Cl₂ gas offers an alternative pathway. However, uncontrolled radical chain propagation often results in polychlorinated derivatives, complicating purification.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Q & A

Q. Methodological Note :

- Use IUPAC Rule C-14.2 for ketones and Rule A-2.3 for substituent numbering.

- Validate naming using tools like ChemDraw or PubChem’s IUPAC Name Generator.

Basic: What spectroscopic methods are suitable for characterizing 2-chloro-2,4-dimethyl-3-pentanone?

Key techniques include:

- IR Spectroscopy : Identify the carbonyl (C=O) stretch near 1700–1750 cm⁻¹ and C-Cl stretches at 550–850 cm⁻¹.

- Mass Spectrometry (MS) : Fragmentation patterns (e.g., α-cleavage near the ketone) and chlorine isotopic signatures (³⁵Cl/³⁷Cl ratio) confirm molecular structure.

- ¹³C NMR : Distinct signals for carbonyl carbons (~205–220 ppm), chlorinated carbons (~40–60 ppm), and methyl groups (~20–30 ppm).

Q. Resolution Strategy :

- Compare data using the same method (e.g., gas-phase ion energetics).

- Cross-validate with computational models (e.g., COSMO-RS).

Advanced: How to design experiments for studying solubility in chlorinated solvents?

Q. Example Parameters :

| Solvent | Temperature (K) | Redlich–Kister Coefficients | Reference |

|---|---|---|---|

| 1-Chlorohexane | 298.15 | , |

Advanced: What mechanistic insights explain stereochemical control in enolate formation?

- Lithium Amides : Use of HMPT (hexamethylphosphoramide) and TMEDA (tetramethylethylenediamine) as ligands enhances enolate stability and selectivity.

- Kinetic vs. Thermodynamic Control : Bulky substituents (e.g., 2,4-dimethyl groups) favor less sterically hindered enolates.

Q. Experimental Protocol :

React ketone with LDA (lithium diisopropylamide) in THF at −78°C.

Quench with electrophiles (e.g., alkyl halides) to trap enolates.

Basic: What safety protocols are recommended for handling 2-chloro-2,4-dimethyl-3-pentanone?

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation.

- PPE : Gloves (nitrile), goggles, and fume hood use due to volatility (predicted bp ~160°C).

- Disposal : Neutralize with alkaline ethanol before incineration.

Advanced: How does fluorescence spectroscopy apply to studying this ketone?

- PLIF Applications : 3-Pentanone derivatives are used as tracers in fluid dynamics. Excitation at 248–308 nm yields fluorescence quantum yields (~0.001–0.01) for velocity mapping.

- Temperature Dependence : Fluorescence intensity decreases with higher temperatures due to collisional quenching.

Advanced: What thermodynamic models explain excess volume (Vᴱ) in 1-chloroalkane mixtures?

-

Modified Margules Equation :

-

Molecular Interpretation : Negative values indicate strong dipole-dipole interactions between ketone and chloroalkane.

Basic: What synthetic routes are available for 2-chloro-2,4-dimethyl-3-pentanone?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.